molecular formula C46H72N10O15S B610440 Reltecimod CAS No. 1447799-33-8

Reltecimod

カタログ番号 B610440
CAS番号: 1447799-33-8
分子量: 1037.197
InChIキー: VRNHFZYMPDKTBS-WYUJEMNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Reltecimod, also known as AB-103, NSC-37096, P-2TA, is a CD28 antigen inhibitor potentially for the treatment of necrotizing soft tissue infection.

科学的研究の応用

Immune Modulation in Necrotizing Soft Tissue Infections

Reltecimod, a CD28 T-lymphocyte receptor mimetic, has been studied for its role in inhibiting T-cell stimulation by various bacterial pathogens. A clinical trial investigated its efficacy in patients with severe Necrotizing Soft Tissue Infections (NSTI). The trial found that early administration of reltecimod resulted in significant improvement in the primary composite endpoint in the per protocol population, although not in the modified Intent-to-Treat population. Reltecimod was also associated with improved resolution of organ dysfunction and hospital discharge status (Bulger et al., 2020).

Pharmacokinetic/Pharmacodynamics Profile

Reltecimod has a short plasma half-life in humans and various animal models. However, it redistributes quickly to lymphatic tissues, where it achieves higher concentrations and exhibits a rapid onset of effect that lasts for at least 12 hours. This indicates that its prolonged clinical benefits are due to fast distribution to target organs and rapid intervention with signaling pathways, despite its short residence time in plasma (Edgar et al., 2020).

Dosing Efficacy in Mouse Models of Infection

In mouse models of lethal infection, a single dose of reltecimod demonstrated superior efficacy compared to two doses. The single therapeutic dose was associated with an early decrease in cytokine/chemokine levels and circulating leukocyte subpopulations, providing insight into its mechanism of action and supporting its use as a single-dose treatment in clinical trials (Edgar et al., 2019).

Commentary on Reltecimod's Clinical Trials

A commentary on the phase III multicenter randomized controlled trial of reltecimod discusses its use as an immunomodulator. The trial's design and execution were based on a foundation of prior animal studies, cohort studies, and a phase II trial. It highlights the importance of understanding the role of reltecimod in modulating the host-derived inflammatory response in severe infections (Nathens, 2020).

特性

CAS番号

1447799-33-8

製品名

Reltecimod

分子式

C46H72N10O15S

分子量

1037.197

IUPAC名

(S)-3-((S)-2-((S)-2-((S)-2-((S)-2-((S)-2-((S)-1-(D-alanyl-L-seryl)pyrrolidine-2-carboxamido)-4-(methylthio)butanamido)-4-methylpentanamido)-3-methylbutanamido)propanamido)-3-(4-hydroxyphenyl)propanamido)-4-(((R)-1-carboxyethyl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1

InChIキー

VRNHFZYMPDKTBS-WYUJEMNCSA-N

SMILES

O=C(O)C[C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@H]1N(C([C@H](CO)NC([C@@H](C)N)=O)=O)CCC1)=O)CCSC)=O)CC(C)C)=O)C(C)C)=O)C)=O)CC2=CC=C(O)C=C2)=O)C(N[C@@H](C(O)=O)C)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Reltecimod;  AB-103;  P-2TA;  AB103;  P2TA;  NSC-37096;  BENZCARBIMINE.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reltecimod
Reactant of Route 2
Reactant of Route 2
Reltecimod
Reactant of Route 3
Reactant of Route 3
Reltecimod
Reactant of Route 4
Reactant of Route 4
Reltecimod
Reactant of Route 5
Reactant of Route 5
Reltecimod
Reactant of Route 6
Reactant of Route 6
Reltecimod

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。